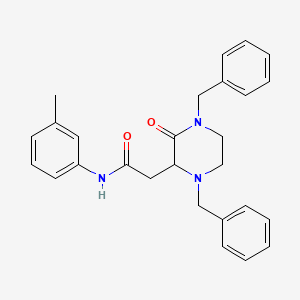![molecular formula C18H18N2O5 B11565474 2-Methylpropyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11565474.png)
2-Methylpropyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate is an organic compound with a complex structure that includes aromatic rings, nitro groups, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Acylation: The formation of the amide bond by reacting 3-nitrobenzoic acid with an appropriate amine under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-methylpropanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Electrophilic Reagents: Halogens (e.g., chlorine, bromine), nitric acid for further nitration.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products
Reduction: Formation of 3-aminobenzoic acid derivatives.
Substitution: Formation of halogenated or further nitrated derivatives.
Hydrolysis: Formation of 3-{[(3-nitrophenyl)carbonyl]amino}benzoic acid and 2-methylpropanol.
Scientific Research Applications
2-Methylpropyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropyl 3-{[(4-nitrophenyl)carbonyl]amino}benzoate: Similar structure but with the nitro group in a different position.
2-Methylpropyl 3-{[(3-chlorophenyl)carbonyl]amino}benzoate: Similar structure but with a chlorine substituent instead of a nitro group.
Uniqueness
2-Methylpropyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
Molecular Formula |
C18H18N2O5 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-methylpropyl 3-[(3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H18N2O5/c1-12(2)11-25-18(22)14-6-3-7-15(9-14)19-17(21)13-5-4-8-16(10-13)20(23)24/h3-10,12H,11H2,1-2H3,(H,19,21) |
InChI Key |
WUXKJKFUFZMJHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11565393.png)
![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B11565397.png)
![(3E)-3-({[(2-Hydroxyethyl)carbamoyl]formamido}imino)-N-(1-phenylethyl)butanamide](/img/structure/B11565398.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11565401.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B11565405.png)
![5-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B11565406.png)
![(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methylpropyl)butanamide](/img/structure/B11565408.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B11565420.png)
![N'-[(E)-(4-nitrophenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B11565423.png)


![2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11565460.png)
![4-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11565462.png)
![(2E)-1,1-dimethyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11565469.png)
